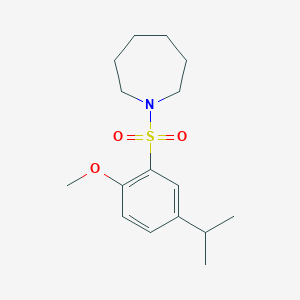
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is a chemical compound characterized by its unique structure, which includes an azepane ring substituted with a sulfonyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane typically involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with azepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azepane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the azepane ring in the presence of a base.
Major Products:
Oxidation: Formation of 1-((5-Isopropyl-2-hydroxyphenyl)sulfonyl)azepane.
Reduction: Formation of 1-((5-Isopropyl-2-methoxyphenyl)sulfanyl)azepane.
Substitution: Various substituted azepane derivatives depending on the electrophile used.
Scientific Research Applications
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
- 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane
- 1-((5-Isopropyl-2-methoxyphenyl)sulfanyl)azepane
Comparison: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is unique due to its specific substitution pattern and the presence of both a sulfonyl group and an azepane ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the sulfonyl group provides a strong electron-withdrawing effect, influencing the compound’s reactivity in substitution and oxidation reactions. The azepane ring offers a flexible scaffold for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-13(2)14-8-9-15(20-3)16(12-14)21(18,19)17-10-6-4-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAMENXSQTRDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B369281.png)
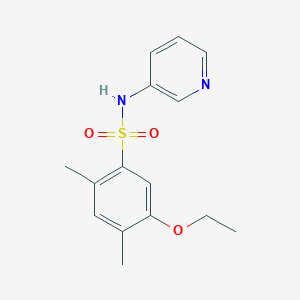

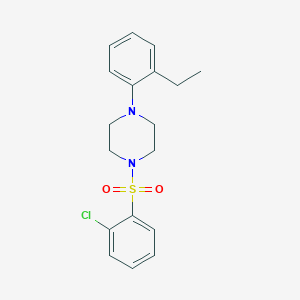
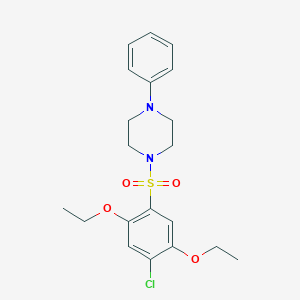
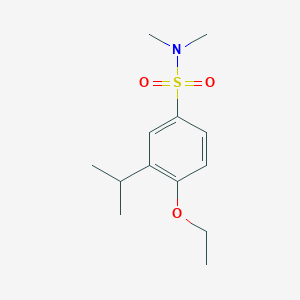
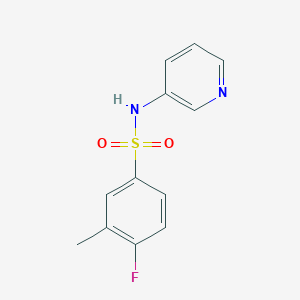
![Ethyl 4-[(2,5-diethoxyphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B369314.png)
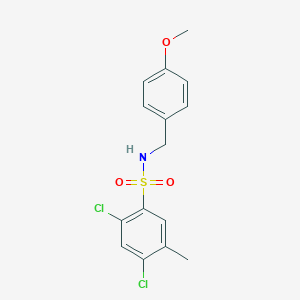
![2-isopropyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B369335.png)
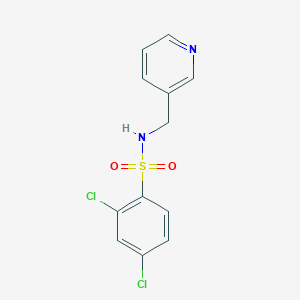
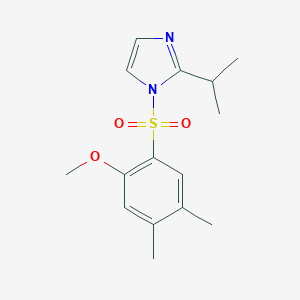
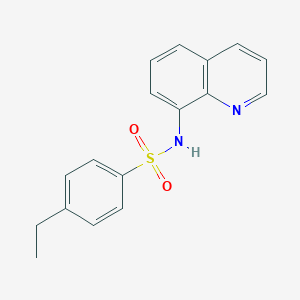
![1-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B369358.png)
